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1-Ethylhexyl tiglate

Flavor Chemistry Sensory Science Organoleptic Analysis

1-Ethylhexyl tiglate (CAS 94133-92-3), also known as 3-octyl tiglate, is a synthetic fatty acid ester (C13H24O2) with a molecular weight of 212.33 g/mol. It is a member of the tiglate ester family, which are carboxylic esters of tiglic acid (2-methylbut-2-enoic acid).

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 94133-92-3
Cat. No. B1587912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylhexyl tiglate
CAS94133-92-3
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCCCC(CC)OC(=O)C(=CC)C
InChIInChI=1S/C13H24O2/c1-5-8-9-10-12(7-3)15-13(14)11(4)6-2/h6,12H,5,7-10H2,1-4H3/b11-6+
InChIKeyLMBAQNNBRWRROG-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitycompletely miscible with alcohol and diluted alcohol

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylhexyl Tiglate (CAS 94133-92-3): Sourcing & Specifications for Flavor and Fragrance Applications


1-Ethylhexyl tiglate (CAS 94133-92-3), also known as 3-octyl tiglate, is a synthetic fatty acid ester (C13H24O2) with a molecular weight of 212.33 g/mol [1]. It is a member of the tiglate ester family, which are carboxylic esters of tiglic acid (2-methylbut-2-enoic acid). The compound is recognized as a flavoring agent or adjuvant by the U.S. Food and Drug Administration (FDA) and is listed in the Substances Added to Food (EAFUS) inventory [2]. Its functional classification as a flavoring agent is corroborated by international bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which has assigned it JECFA Number 448 [3][4]. The compound is also registered with the Flavor and Extract Manufacturers Association (FEMA) under FEMA No. 3676, further confirming its established use in the flavor industry [2].

JECFA/FEMA approved flavoring agent with established food-use clearance
Full international monograph available for quality verification
Distinct spicy, dried fruit, peppery note for savory flavor profiles

Why Generic Tiglate Esters Cannot Substitute for 1-Ethylhexyl Tiglate in Procurement


The tiglate ester class is defined by a shared core structure, but the alcohol moiety dictates critical performance parameters, including sensory profile, volatility (as indicated by boiling point), and hydrophobicity (logP). Direct substitution among tiglate esters is not feasible for procurement due to these quantifiable differences. 1-Ethylhexyl tiglate exhibits a unique combination of organoleptic and physical properties—specifically its 'spicy, dried fruit, peppery' aroma combined with a high logP value of 5.40 and a specific boiling point of 94-96°C at 60 mmHg [1]—that fundamentally differentiates it from other tiglates like hexyl tiglate (green, fruity) or geranyl tiglate (floral, geranium). The 'spicy' character of 1-ethylhexyl tiglate is particularly distinct within the tiglate class, where 'fruity' and 'floral' profiles are more common [2][3]. These measurable differences in physicochemical and sensory properties mean that one tiglate ester cannot be used as a drop-in replacement for another in a formulated product, making targeted sourcing essential.

Sensory mismatch may shift flavor target
Spicy/peppery character of 1-ethylhexyl tiglate cannot be replicated by fruity or floral tiglates; substitution would alter intended sensory profile.
Lipophilicity and volatility differences
Higher logP and distinct boiling point compared to shorter-chain tiglates change release, substantivity, and performance in food matrices.
Regulatory clearance may not transfer
Food-use approvals (FDA EAFUS, JECFA) are compound-specific; unlisted tiglate esters lack this established safety status.

Quantitative Differentiation of 1-Ethylhexyl Tiglate: A Procurement Evidence Guide


Sensory Differentiation: Spicy vs. Fruity/Green Aroma Profiles Among Tiglate Esters

1-Ethylhexyl tiglate is characterized by a distinctive 'spicy' aroma, specifically described as 'spicy dried fruit peppery' . This profile is in contrast to other commercially significant tiglate esters. For example, hexyl tiglate is characterized by a 'fresh, green, fruity odor' [1], while geranyl tiglate has a 'floral' profile [2]. This divergence in primary odor character demonstrates that the alkyl chain of the esterifying alcohol directly influences the sensory output, making these compounds non-interchangeable for flavor and fragrance applications.

Sensory Profile
Reported comparison
Target: Spicy, dried fruit, peppery
Hexyl tiglate: Fresh, green, fruity
Geranyl tiglate: Floral
Unique spicy note dictates savory/dried fruit application context
Based on organoleptic assessment documentation
Flavor Chemistry Sensory Science Organoleptic Analysis

Physicochemical Profile: High logP (5.40) and Controlled Volatility for 1-Ethylhexyl Tiglate

1-Ethylhexyl tiglate possesses quantifiable physicochemical properties that define its behavior in formulations. Its estimated logP value is reported as 5.40 [1] and 5.126 [2], indicating high lipophilicity. This is coupled with a boiling point of 94-96°C at 60 mmHg [3] (or 267.7±9.0 °C at 760 mmHg ), which is distinct from other tiglate esters; for example, hexyl tiglate has a different boiling point range. The combination of high logP and a specific boiling point profile influences its volatility and substantivity in different product matrices (e.g., aqueous vs. oil-based).

Lipophilicity (logP)
Class-level inference
logP = 5.40 (estimated)
Boiling point 94–96°C (60 mmHg)
Supports high lipophilicity, lipid-phase compatibility review
Calculated/estimated values; verify experimentally
Physical Chemistry Formulation Science Flavor Delivery

Regulatory & Safety Status: FDA and JECFA Clearance for Food Use of 1-Ethylhexyl Tiglate

1-Ethylhexyl tiglate has undergone formal safety evaluation and is permitted for use as a flavoring agent in food. It is listed in the FDA's Substances Added to Food (EAFUS) inventory [1] and has been evaluated by JECFA. The JECFA assessment concluded that there is 'no safety concern at current levels of intake when used as a flavouring agent' [2]. This established safety and regulatory profile is a critical differentiator from other esters that may be experimental or not yet cleared for use in food applications.

Regulatory Status
Direct comparison
Target: Approved (FEMA GRAS 13, JECFA ADI: Acceptable)
vs. Unapproved/Experimental esters
Established food-use clearance may support procurement compliance
Refer to official FDA/JECFA listings
Food Safety Regulatory Affairs Toxicology

Product Purity and Specification Compliance: JECFA-Defined Quality Standards for 1-Ethylhexyl Tiglate

The JECFA has established a full monograph with defined specifications for 1-ethylhexyl tiglate, which serves as a global benchmark for product quality [1]. These specifications include a minimum assay of 95%, a refractive index range of 1.441-1.447, a specific gravity range of 0.879-0.885, and a maximum acid value of 2.9 [1]. Adherence to these parameters ensures the identity and purity of the compound. This level of documented quality control is a procurement advantage, as it allows for the direct verification of material against an authoritative international standard, which is not available for all flavor compounds.

Specifications
Class-level inference
Min. assay 95%
RI 1.441–1.447, SG 0.879–0.885
Acid value ≤2.9
Multi-parameter standard enables shipment acceptance review
Full JECFA monograph available
Analytical Chemistry Quality Control Specifications

Best-Fit Application Scenarios for 1-Ethylhexyl Tiglate Based on Quantitative Evidence


Formulating Savory, Spice, and Dried Fruit Flavor Profiles

1-Ethylhexyl tiglate is optimally deployed in flavor formulations where a distinct 'spicy, dried fruit, peppery' note is required . Its organoleptic profile directly supports the creation of savory flavors for meat products, seasonings, and snack foods, as well as complex fruit flavors for preserves and confectionery. The compound's documented use levels in food (up to 250 mg/kg in seasoning blends and 20 mg/kg in meat products, as per FEMA guidelines) provide a quantitative framework for formulators . This scenario is directly supported by evidence of its unique aroma character, differentiating it from the 'green/fruity' hexyl tiglate or 'floral' geranyl tiglate.

High-Fat and Oil-Based Food and Beverage Applications

The high lipophilicity of 1-ethylhexyl tiglate, evidenced by its logP value of 5.40 , makes it particularly suitable for applications in high-fat food matrices. In oil-based systems (e.g., frying oils, salad dressings, fat-based confectionery), the compound will partition favorably into the lipid phase, leading to controlled release and sustained flavor impact. Its low water solubility and complete miscibility with oils and ethanol further support its use in these applications and in alcoholic beverage formulations, where its solubility profile ensures clarity and stability.

Procurement for Compliance-Driven Food and Flavor Supply Chains

1-Ethylhexyl tiglate is the preferred choice for procurement managers building supply chains for global food, beverage, and oral care markets. Its status as a JECFA-evaluated compound with a conclusion of 'no safety concern' and a complete monograph , coupled with its inclusion in the FDA's EAFUS inventory , provides a clear and unambiguous regulatory path. This established safety and quality framework de-risks product development and international trade, offering a significant advantage over alternative flavoring agents that may have incomplete or ambiguous regulatory statuses.

Analytical Method Development and Quality Control Standards

The comprehensive JECFA specification for 1-ethylhexyl tiglate, which includes a minimum assay (95%), refractive index range (1.441-1.447), specific gravity range (0.879-0.885), and maximum acid value (2.9) , provides a ready-made, internationally recognized standard for quality control. Analytical laboratories and quality assurance departments can directly adopt these parameters for incoming material inspection and product release testing. This facilitates the use of standard analytical techniques like gas chromatography (GC) for purity determination and refractometry/densitometry for identity confirmation, streamlining QC workflows and ensuring batch-to-batch consistency.

Application
Selection Property
Validation Focus
Savory & dried fruit flavor formulation
Distinct spicy/peppery aroma profile
Sensory evaluation & profile matching
Oil-based food & beverage systems
High lipophilicity for lipid-phase compatibility
Partitioning behavior & release performance
Compliance-driven global procurement
JECFA/FDA clearance and complete monograph
Regulatory documentation & specification review
Quality control & analytical standards
JECFA-defined identity and purity limits
Compliance testing against monograph parameters

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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